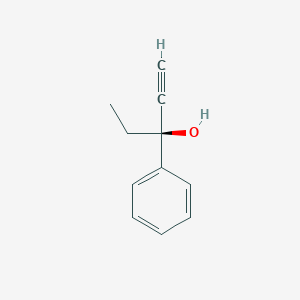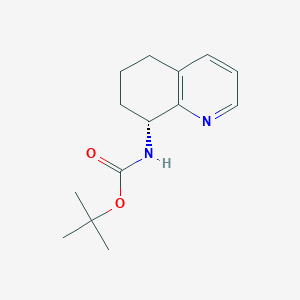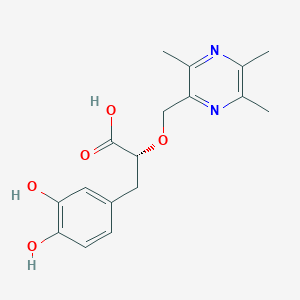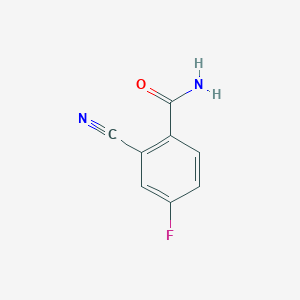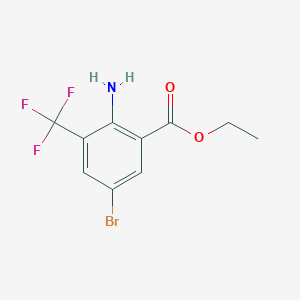
Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-(trifluoromethyl)benzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to accelerate the reaction rates. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substituted benzoates
- Nitrobenzoates
- Primary amines
- Carboxylic acids
Applications De Recherche Scientifique
Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparaison Avec Des Composés Similaires
- Ethyl 3-bromo-5-(trifluoromethyl)benzoate
- 2-Bromo-5-(trifluoromethyl)aniline
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
Comparison: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and an ethyl ester group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C10H9BrF3NO2 |
|---|---|
Poids moléculaire |
312.08 g/mol |
Nom IUPAC |
ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)6-3-5(11)4-7(8(6)15)10(12,13)14/h3-4H,2,15H2,1H3 |
Clé InChI |
DICSFJKVZPNZTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


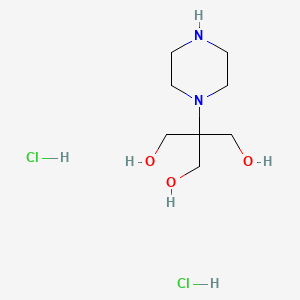
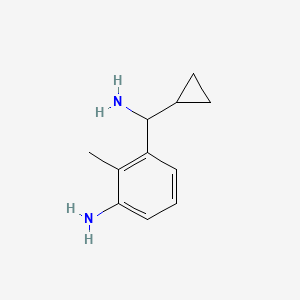

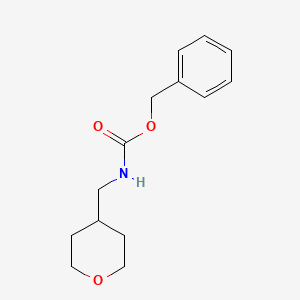
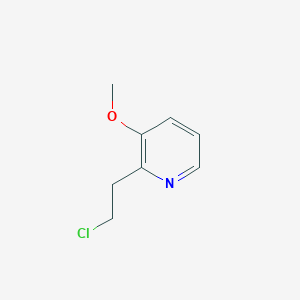

![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
